![molecular formula C15H12N8O2 B2521413 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide CAS No. 2034599-59-0](/img/structure/B2521413.png)
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
The compound contains several notable substructures, including a 1,2,4-oxadiazole ring and a 1,2,4-triazolo[4,3-a]pyridine ring . These structures are often found in various pharmaceutical ingredients .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,2,4-oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring system that consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,2,4-triazolo[4,3-a]pyridine is another heterocyclic structure present in the compound .Scientific Research Applications
Anti-Fibrotic Potential
While not directly related to the compound , other oxadiazole derivatives have demonstrated anti-fibrotic effects. For instance:
- 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) displayed anti-fibrotic activity in rats with hepatic fibrosis by blocking the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .
Cytotoxic Activity
Although not specifically studied for the compound , some 1,2,4-oxadiazole derivatives exhibit cytotoxic effects. For example:
- Compounds 8d, 8i, and 8l demonstrated potent cytotoxicity against cancer cell lines, including MDA-MB-231 and MCF-7 cells .
VEGFR and PDGF Inhibition
Again, not directly related to the compound, but compounds targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) have been investigated for their anti-fibrotic effects .
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, materials science, and agriculture .
Mechanism of Action
Target of action
They have also been used as peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of action
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond, which is actively employed in organic synthesis .
Biochemical pathways
1,2,4-oxadiazole derivatives have been used in the treatment of various diseases, suggesting they interact with multiple biochemical pathways .
Result of action
1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities .
properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N8O2/c1-9-19-15(25-22-9)10-3-2-6-23-12(20-21-13(10)23)8-18-14(24)11-7-16-4-5-17-11/h2-7H,8H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHVZYMSNWEXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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